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Compound Name: (5-Phenylpyrazin-2-yl)methanol

Cat. No.: B7766728

Get Quote

Introduction & Chemical Context
(5-Phenylpyrazin-2-yl)methanol (CAS: 1000018-09-6) is a highly versatile heterocyclic

building block[1]. The pyrazine core—a six-membered aromatic ring with nitrogen atoms at

positions 1 and 4—exhibits unique electronic properties that make it a privileged scaffold in

both medicinal chemistry and agrochemical development[2].

Derivatives of this core are currently being actively investigated as IL4I1 inhibitors for novel

therapeutic applications[3]. Furthermore, structural analogues derived from this scaffold serve

as potent chitin biosynthesis inhibitors, offering targeted insecticidal activity against resistant

agricultural pests such as Plutella xylostella[4]. Understanding the highly regioselective

synthesis of this molecule is critical for researchers looking to leverage its unique structure-

activity relationship (SAR) profile.

Retrosynthetic Analysis & Mechanistic Pathways
The construction of the (5-Phenylpyrazin-2-yl)methanol architecture relies on two primary

strategic disconnections:
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C-C Bond Formation (Cross-Coupling): The most robust and scalable approach involves the

late-stage functionalization of a pre-formed pyrazine ring. A Suzuki-Miyaura cross-coupling

between a 5-halopyrazine-2-carboxylate and phenylboronic acid establishes the carbon

framework with absolute regiocontrol[3].

De Novo Ring Formation: Alternatively, the pyrazine core can be synthesized via the

condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by dehydration to

form an imine intermediate[2]. While foundational, this method often suffers from poor

regioselectivity when asymmetric substituents are required, making the cross-coupling route

vastly superior for this specific target[2].
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Figure 1: Retrosynthetic disconnection strategies for the target pyrazine.

Primary Synthetic Route: Cross-Coupling &
Reduction
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This guide focuses on the cross-coupling and reduction pathway due to its superior

regiocontrol, high yield, and reliance on commercially available starting materials[3].

Step 1: Regioselective Suzuki-Miyaura Coupling
Mechanistic Rationale: The reaction utilizes methyl 5-chloropyrazine-2-carboxylate. The

electron-withdrawing nature of the pyrazine ring, compounded by the ester group, makes the

C-Cl bond highly susceptible to oxidative addition by a Pd(0) catalyst. PdCl2(dppf) is selected

because the bidentate dppf ligand enforces a wide bite angle. This stabilizes the intermediate

Pd(II) species and accelerates the reductive elimination step, minimizing unwanted

homocoupling byproducts[3]. K3PO4 acts as a strong, non-nucleophilic base to facilitate the

transmetalation of phenylboronic acid.

Step 2: Chemoselective Ester Reduction
Mechanistic Rationale: Typically, ester reduction requires aggressive hydrides (e.g., LiAlH4).

However, the highly electron-deficient pyrazine ring electrophilically activates the ester

carbonyl. This allows for the use of the milder sodium borohydride (NaBH4) in a protic solvent

(methanol). The methanol not only acts as a solvent but actively participates by protonating the

tetrahedral intermediate, driving the reaction forward without over-reducing the aromatic

pyrazine core[3].
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Figure 2: Two-step synthetic workflow for (5-Phenylpyrazin-2-yl)methanol.

Experimental Protocols (Self-Validating Workflows)
The following protocols are adapted from validated pharmaceutical patent literature[3].
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Protocol A: Synthesis of Methyl 5-phenylpyrazine-2-
carboxylate

Preparation: In a rigorously dried round-bottom flask, combine methyl 5-chloropyrazine-2-

carboxylate (3.0 g, 17.38 mmol), phenylboronic acid (3.18 g, 26.1 mmol), and anhydrous

K3PO4 (7.38 g, 34.8 mmol)[3].

Catalyst Addition: Add PdCl2(dppf) (0.636 g, 0.869 mmol, 5 mol%)[3].

Solvent & Reaction: Suspend the mixture in anhydrous Dioxane (50 mL). Degas the solution

with nitrogen for 10 minutes to prevent catalyst oxidation. Stir the reaction at 80 °C for 2

hours[3].

Workup: Cool the mixture to room temperature. Quench with deionized water (50 mL) and

extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[3].

Purification: Wash the combined organic phases with brine (50 mL), dry over anhydrous

Na2SO4, filter, and concentrate under reduced pressure. Purify via flash silica gel

chromatography (ISCO®, 40 g column) using a 0–30% ethyl acetate/petroleum ether

gradient to yield the intermediate[3].

Protocol B: Synthesis of (5-Phenylpyrazin-2-yl)methanol
Preparation: Dissolve the purified methyl 5-phenylpyrazine-2-carboxylate (3.29 g, 15.36

mmol) in anhydrous Methanol (30 mL) and cool the solution to 0 °C using an ice bath[3].

Reduction: Slowly add NaBH4 (1.162 g, 30.7 mmol) in small portions to manage the

exothermic evolution of hydrogen gas safely[3].

Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 16 hours to

ensure complete conversion[3].

Workup: Concentrate the mixture under reduced pressure to remove excess methanol.

Quench the residue carefully with saturated aqueous NH4Cl (30 mL) to neutralize borate

salts, then extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate to yield the final

product[3].
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Quantitative Data Presentation
The table below summarizes the stoichiometric requirements and thermodynamic conditions

required to successfully execute the synthesis.

Table 1: Stoichiometric and Reaction Metrics for the Two-Step Synthesis

Step
Reagent /
Substrate

Quantity Equivalents Role
Reaction
Conditions

1

Methyl 5-

chloropyrazin

e-2-

carboxylate

3.00 g (17.38

mmol)
1.0 eq Electrophile 80 °C, 2 h

1
Phenylboroni

c acid

3.18 g (26.1

mmol)
1.5 eq Nucleophile 80 °C, 2 h

1 K3PO4
7.38 g (34.8

mmol)
2.0 eq Base 80 °C, 2 h

1 PdCl2(dppf)
0.636 g

(0.869 mmol)
0.05 eq Catalyst 80 °C, 2 h

1 Dioxane 50 mL N/A Solvent 80 °C, 2 h

2

Methyl 5-

phenylpyrazin

e-2-

carboxylate

3.29 g (15.36

mmol)
1.0 eq Substrate

0 °C to 25 °C,

16 h

2 NaBH4
1.162 g (30.7

mmol)
2.0 eq

Reducing

Agent

0 °C to 25 °C,

16 h

2 Methanol 30 mL N/A

Solvent /

Proton

Source

0 °C to 25 °C,

16 h
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1000018-09-6_(5-Phenylpyrazin-2-yl)methanol CAS.Chemsrc. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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